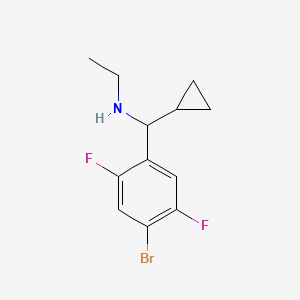

n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine

Description

n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is a synthetic phenethylamine derivative characterized by a 4-bromo-2,5-difluorophenyl group, a cyclopropylmethyl substituent, and an ethanamine backbone. It is structurally related to the NBOMe and NBF classes of psychoactive substances but distinct in its substitution pattern. The compound has been synthesized (purity ≥95%) and cataloged under CAS numbers provided in commercial databases, though production status is listed as "discontinued" in some sources . Its pharmacological profile remains less studied compared to well-documented analogs like 25B-NBOMe or 25C-NBOMe.

Properties

Molecular Formula |

C12H14BrF2N |

|---|---|

Molecular Weight |

290.15 g/mol |

IUPAC Name |

N-[(4-bromo-2,5-difluorophenyl)-cyclopropylmethyl]ethanamine |

InChI |

InChI=1S/C12H14BrF2N/c1-2-16-12(7-3-4-7)8-5-11(15)9(13)6-10(8)14/h5-7,12,16H,2-4H2,1H3 |

InChI Key |

ZKRYRAIYLWSURV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1CC1)C2=CC(=C(C=C2F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-2,5-difluorobenzaldehyde with cyclopropylmethylamine under reductive amination conditions. This process may involve the use of reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride to facilitate the formation of the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The cyclopropyl group may also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The table below highlights key structural distinctions between n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine and selected analogs:

Key Observations :

- Halogen vs. Methoxy : The target compound replaces methoxy groups (OCH₃) at positions 2 and 5 with fluorine atoms, reducing hydrogen-bonding capacity but increasing electronegativity and lipophilicity .

- Bromine at Position 4 : Shared with 25B-NBOMe, bromine’s large atomic radius enhances van der Waals interactions with 5-HT2A receptors, a hallmark of NBOMe potency .

Pharmacological and Metabolic Comparisons

Receptor Affinity

- 5-HT2A Receptor: NBOMe compounds (e.g., 25B-NBOMe, Ki = 0.1–0.3 nM) exhibit sub-nanomolar affinity due to methoxy and halogen synergism . The target compound’s fluorine substitutions may reduce affinity compared to methoxy groups, as fluorine is less electron-donating. However, cyclopropane’s rigidity could stabilize active receptor conformations .

- Selectivity : Fluorine substitutions in the target compound may reduce off-target activity at adrenergic receptors compared to NBOMe derivatives, which show cross-reactivity .

Metabolic Pathways

- NBOMe Compounds : Undergo O-demethylation, hydroxylation, and glucuronidation, with metabolites detectable in urine via LC-HR-MS/MS .

- Target Compound : The difluoro and cyclopropyl groups are likely to resist oxidative metabolism, prolonging half-life. Fluorine’s electronegativity may direct phase I metabolism toward alternative positions .

Toxicity and Legal Status

- Toxicity : NBOMe compounds are associated with severe neurotoxicity (seizures, hyperthermia) and fatalities at doses >1 mg . The target compound’s toxicity is undocumented, but structural similarities suggest comparable risks. Cyclopropane’s stability might exacerbate accumulation-related toxicity.

- Legality: NBOMe analogs are Schedule I substances in multiple jurisdictions (e.g., under the U.S. FDASIA Act) .

Biological Activity

n-((4-Bromo-2,5-difluorophenyl)(cyclopropyl)methyl)ethanamine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activity. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C10H12BrF2N

- Molecular Weight : 263.11 g/mol

- Structure : The compound features a cyclopropyl group attached to a difluorobromophenyl moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity towards various biological targets.

- Enzyme Inhibition :

- Receptor Interaction :

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Studies

- Antimalarial Development :

- Cannabinoid Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.